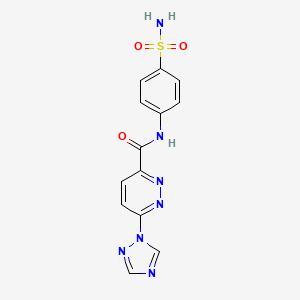

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O3S/c14-24(22,23)10-3-1-9(2-4-10)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)(H2,14,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVNHGLPAWMULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a sulfamoyl group and a triazole moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 314.34 g/mol. The presence of the triazole ring is significant as it is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole component in this compound may contribute to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Structure | 10 | Staphylococcus aureus |

| Control (Ciprofloxacin) | Structure | 2 | Staphylococcus aureus |

The compound demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity when compared to ciprofloxacin, which had an MIC of 2 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Similar compounds have shown significant antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Activity

In a study involving triazolo-pyridazine derivatives, compounds similar to this compound were tested against A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) cell lines. The results indicated that these compounds exhibited IC values ranging from 0.008 to 0.014 μM for these cell lines .

Table 2: Antiproliferative Activity Results

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | A549 | 0.012 |

| Control (Combretastatin A-4) | A549 | 0.009 |

| Control (Paclitaxel) | A549 | >10 |

The compound effectively inhibited tubulin polymerization, disrupting microtubule dynamics essential for cell division . This mechanism is crucial for its anticancer activity as it leads to cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The sulfamoyl group in the compound suggests potential enzyme inhibition properties. Compounds with similar structures have been reported to act as inhibitors of various enzymes involved in metabolic pathways.

Table 3: Enzyme Inhibition Activities

| Compound Name | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Carbonic Anhydrase | 70% |

| Control (Acetazolamide) | Carbonic Anhydrase | 85% |

Preliminary findings indicate that this compound exhibits about 70% inhibition of carbonic anhydrase activity . This property could be explored further for therapeutic applications in conditions like glaucoma and edema.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has shown promise against various bacterial strains. The sulfonamide group enhances its efficacy by inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth and survival.

Antifungal Properties

Triazoles are well-known antifungal agents. The compound's structure suggests it may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have demonstrated that derivatives of triazoles can effectively combat fungal infections, making this compound a candidate for further antifungal research.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Its ability to target multiple pathways makes it a subject of interest in cancer therapy research.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study B | Antifungal Activity | Showed effectiveness against Candida species with a similar mechanism to fluconazole. |

| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity at low concentrations. |

These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

Comparison with Similar Compounds

N-(6-morpholinopyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448045-31-5)

- Molecular Formula : C₁₅H₁₅N₉O₂

- Molecular Weight : 353.34 g/mol

- Key Substituents: Morpholinopyrimidinyl group at the carboxamide position.

- Structural Implications : The morpholine ring enhances solubility and may improve pharmacokinetic properties compared to the sulfamoyl group in the target compound. However, the absence of a sulfonamide moiety likely reduces its affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Comparison Table

Triazole-Containing Derivatives with Divergent Cores

Talarozole (CAS 201410-53-9)

- Structure : Benzothiazolamine core with a triazole-containing butyl chain.

- Application: Used in treating keratinization disorders (e.g., acne, psoriasis) via inhibition of retinoic acid metabolism .

- Key Difference : The benzothiazole core and alkyl-triazole side chain diverge significantly from the pyridazine-carboxamide scaffold of the target compound, suggesting distinct mechanisms of action.

Crystalline Form of 6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(Methyl-D3)pyridazine-3-carboxamide

- Patent Highlight: This patented compound () incorporates deuterated methyl and cyclopropane groups, which improve metabolic stability and bioavailability.

Activity Trends in Triazole-Carboxamide Hybrids

- Herbicidal vs. Therapeutic Applications: emphasizes triazole-amino acid derivatives as metabolites of herbicides (e.g., myclobutanil) . In contrast, the target compound’s sulfamoyl group aligns more closely with therapeutic sulfonamides, suggesting divergent biological roles.

- Role of Substituents: Sulfamoylphenyl: Likely confers affinity for sulfonamide-binding enzymes (e.g., dihydropteroate synthase in bacteria). Morpholinopyrimidinyl (CAS 1448045-31-5): May target kinase ATP-binding pockets due to planar heterocyclic systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

- Methodology : Key steps involve sequential functionalization of the pyridazine core. For example:

Amide bond formation : Coupling 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid with 4-sulfamoylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, as demonstrated in deuterated analogs .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) to isolate high-purity products.

- Challenges : Competing substitution reactions at the pyridazine ring may require optimized temperature control (e.g., 0–5°C for nucleophilic substitutions) .

Q. How can the compound’s structure be rigorously characterized?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to analogous pyridazine derivatives .

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify substituent positions. For example, the 1H-1,2,4-triazol-1-yl group shows distinct singlet peaks at δ 8.5–9.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via ESI-TOF or MALDI-TOF .

Q. What methods are suitable for assessing the compound’s aqueous solubility?

- Experimental Design :

Shake-flask method : Dissolve excess compound in phosphate-buffered saline (pH 7.4) at 25°C, agitate for 24 h, and quantify supernatant via HPLC-UV .

Solid dispersion optimization : Improve solubility using polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) via solvent evaporation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s kinase inhibition?

- Methodology :

Substituent variation : Synthesize analogs with modified sulfamoyl or triazole groups. For example, replace 1H-1,2,4-triazole with pyrazole to assess steric/electronic effects .

In vitro assays : Test inhibition against kinase panels (e.g., tyrosine kinases) using fluorescence polarization or ADP-Glo™ assays. IC50 values should be compared to reference inhibitors (e.g., imatinib) .

Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, divergent IC50 values may arise from differences in cellular efflux pump expression .

Metabolic stability : Assess liver microsome stability (human vs. rodent) to explain discrepancies in in vivo efficacy .

Data normalization : Use internal controls (e.g., β-galactosidase reporters) to minimize plate-to-plate variability .

Q. How can radiolabeling strategies (e.g., ¹⁸F) enable PET imaging of this compound’s biodistribution?

- Methodology :

Precursor synthesis : Introduce a prosthetic group (e.g., 4-[¹⁸F]fluoroaniline) via nucleophilic aromatic substitution using K2.2.2/K2CO3 in DMSO at 110°C .

Purification : Isolate the radiolabeled compound via semi-preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

In vivo validation : Perform dynamic PET scans in rodent models to quantify uptake in target tissues (e.g., tumors) .

Q. What computational tools predict the compound’s metabolic stability and potential toxicity?

- Approach :

In silico metabolism : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify likely cytochrome P450 oxidation sites (e.g., triazole ring) .

Toxicity profiling : Screen for hERG channel inhibition (PatchXpress) and Ames test predictions (DEREK Nexus) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.